molecular formula C6H6FIN2 B14849527 2-Aminomethyl-4-fluoro-6-iodopyridine

2-Aminomethyl-4-fluoro-6-iodopyridine

Katalognummer: B14849527
Molekulargewicht: 252.03 g/mol
InChI-Schlüssel: ABFSNWZAOUVLER-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminomethyl-4-fluoro-6-iodopyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of an amino group at the 2-position, a fluorine atom at the 4-position, and an iodine atom at the 6-position of the pyridine ring. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-4-fluoro-6-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common synthetic route includes the following steps:

    Nitration: Introduction of a nitro group to the pyridine ring.

    Reduction: Conversion of the nitro group to an amino group.

    Halogenation: Introduction of fluorine and iodine atoms at specific positions on the pyridine ring.

For example, the nitration of 2-methylpyridine followed by reduction can yield 2-aminomethylpyridine. Subsequent halogenation reactions using appropriate reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination can produce the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminomethyl-4-fluoro-6-iodopyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The amino, fluoro, and iodo groups can participate in nucleophilic and electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can produce various substituted pyridines.

Wissenschaftliche Forschungsanwendungen

2-Aminomethyl-4-fluoro-6-iodopyridine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-Aminomethyl-4-fluoro-6-iodopyridine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for its targets. Additionally, the amino group can participate in hydrogen bonding, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Aminomethyl-4-fluoro-6-iodopyridine is unique due to the presence of all three substituents (amino, fluoro, and iodo) on the pyridine ring. This combination imparts distinct electronic and steric effects, making it a valuable compound for various applications in research and industry.

Eigenschaften

Molekularformel

C6H6FIN2

Molekulargewicht

252.03 g/mol

IUPAC-Name

(4-fluoro-6-iodopyridin-2-yl)methanamine

InChI

InChI=1S/C6H6FIN2/c7-4-1-5(3-9)10-6(8)2-4/h1-2H,3,9H2

InChI-Schlüssel

ABFSNWZAOUVLER-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=C(N=C1CN)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.